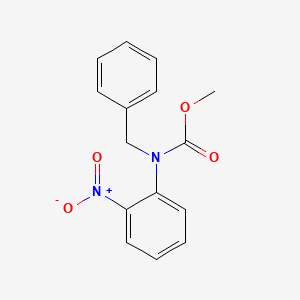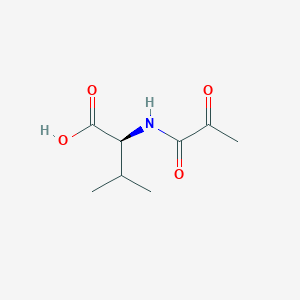
N-(2-Oxopropanoyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxopropanoyl)-L-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 2-oxopropanoyl group attached to the amino acid L-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxopropanoyl)-L-valine typically involves the reaction of L-valine with 2-oxopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxopropanoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(2-Oxopropanoyl)-L-valine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease models.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism by which N-(2-Oxopropanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Oxopropanoyl)-L-leucine
- N-(2-Oxopropanoyl)-L-isoleucine
- N-(2-Oxopropanoyl)-L-alanine
Uniqueness
N-(2-Oxopropanoyl)-L-valine is unique due to its specific structure and the presence of the L-valine moietyIts specific interactions with enzymes and proteins make it a valuable compound for research in various scientific fields .
Propriétés
Numéro CAS |
90088-56-5 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(2-oxopropanoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13)/t6-/m0/s1 |
Clé InChI |
FTQUAYQUFJDVJX-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C(=O)C |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

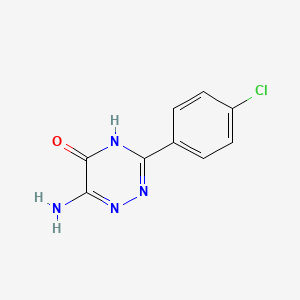
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)

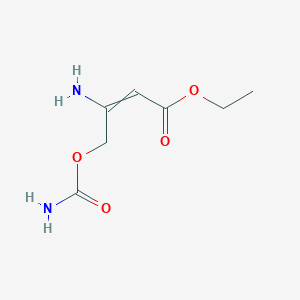

![1-(4-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14371223.png)


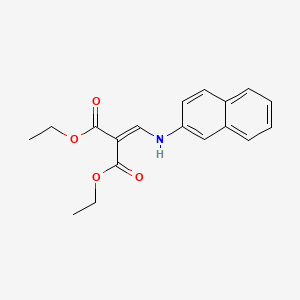
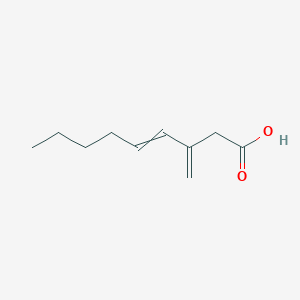
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
